N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-butanamine
Overview
Description
N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-butanamine is a useful research compound. Its molecular formula is C15H29N3O2S and its molecular weight is 315.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.19804835 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Synthesis
Imidazolium salts, which are structurally related to the compound of interest, have been shown to serve as highly efficient catalyst systems. For instance, sulfonic acid-functionalized imidazolium salts in combination with FeCl3 have been utilized as novel and highly efficient catalytic systems for the synthesis of benzimidazoles at room temperature, indicating their potential in catalyzing condensation reactions efficiently and in an environmentally friendly manner (Khazaei et al., 2011).
Solubility and Gas Absorption
Research on imidazolium-based ionic liquids, which share structural features with the query compound, has explored their solubility and interaction with various gases. For example, the solubility measurements for gases in 1-n-butyl-3-methyl imidazolium tetrafluoroborate and similar ionic liquids have provided insights into their interactions and solubilities with gases like benzene, carbon dioxide, and nitrous oxide, showcasing their potential in gas absorption applications (Anthony et al., 2005).
Drug Metabolism Studies
Sulfonamide derivatives, related to the compound , have been investigated for their metabolic profiles in drug development processes. For instance, the use of microbial-based biocatalytic systems to produce mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators has been demonstrated, indicating the role of such compounds in studying drug metabolism and facilitating the development of therapeutic agents (Zmijewski et al., 2006).
Polymer Electrolytes
Ionic liquids with imidazolium cations have been applied in the development of polymer electrolytes for various applications. For instance, 1-butyl-3-methyl imidazolium trifluoromethanesulfonate ionic liquid was used in a polymer blend electrolyte system, showing an increase in ionic conductivity, which is crucial for the development of high-performance electrolytes in energy storage devices (Sim et al., 2014).
Properties
IUPAC Name |
N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylbutan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2S/c1-5-8-10-17(4)13-14-12-16-15(21(19,20)7-3)18(14)11-9-6-2/h12H,5-11,13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFWLZPSDSWQBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC)CN(C)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.